molecular formula C18H16N6O2S B5513815 4-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-1-(1H-indazol-6-yl)-2-piperazinone

4-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-1-(1H-indazol-6-yl)-2-piperazinone

Cat. No. B5513815
M. Wt: 380.4 g/mol
InChI Key: PVPYQHYTZSNNSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazo[1,5-a]quinoxaline, imidazoline, and piperazine derivatives are notable for their broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. These compounds are synthesized through various chemical reactions, highlighting the significance of their molecular structure in determining their physical and chemical properties and biological activities.

Synthesis Analysis

The synthesis of these compounds typically involves multi-step reactions, including nucleophilic addition, cyclocondensation, and Michael addition reaction. For example, novel piperazine derivatives have been synthesized by reacting piperazine with newly generated 4-chloromethyl-2-amino thiazoles, leading to high purities and good overall yields (Rayala et al., 2023).

Scientific Research Applications

Synthesis and Chemical Analysis

  • Synthesis and Cytotoxic Activity : Novel compounds bearing imidazo[2,1-b]thiazole scaffolds, including structures similar to the requested chemical, were synthesized and evaluated for their cytotoxicity against human cancer cell lines. One compound showed potential as an inhibitor against MDA-MB-231, indicating its application in cancer research (Ding et al., 2012).
  • Antimicrobial and Anti-inflammatory Studies : Research on derivatives of imidazo[2,1-b]thiazole, including compounds structurally related to the requested molecule, explored their antibacterial, antifungal, and anti-inflammatory activities. Some derivatives showed significant activity, suggesting their potential in developing new antimicrobial and anti-inflammatory agents (Rajkumar et al., 2014).

Biological Evaluations and Potential Applications

  • Carbonic Anhydrase Inhibition : A series of imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates were synthesized and evaluated for their inhibitory potency against carbonic anhydrase II, a target for treating various conditions including glaucoma and epilepsy. This highlights the compound's potential in pharmacological research (Manasa et al., 2020).
  • Anticancer Agents : Levamisole analogues with an imidazo[2,1-b][1,3,4]thiadiazole backbone demonstrated cytotoxicity against leukemia cells, underlining the compound's relevance in cancer treatment studies (Karki et al., 2011).

Methodological Advances

  • Synthetic Strategies : The research includes innovative synthetic strategies for creating compounds with imidazo[2,1-b]thiazole and related scaffolds, providing a foundation for future studies on similar compounds (Kravchenko et al., 2018).

properties

IUPAC Name

4-(2-imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-1-(1H-indazol-6-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2S/c25-16(7-13-10-23-5-6-27-18(23)20-13)22-3-4-24(17(26)11-22)14-2-1-12-9-19-21-15(12)8-14/h1-2,5-6,8-10H,3-4,7,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPYQHYTZSNNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)CC2=CN3C=CSC3=N2)C4=CC5=C(C=C4)C=NN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-1-(1H-indazol-6-yl)-2-piperazinone

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